molecular formula C12H11FO2 B11814179 (3-Fluoro-4-methylfuran-2-yl)(phenyl)methanol

(3-Fluoro-4-methylfuran-2-yl)(phenyl)methanol

Katalognummer: B11814179
Molekulargewicht: 206.21 g/mol
InChI-Schlüssel: CBPQJYULNRRANG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Fluoro-4-methylfuran-2-yl)(phenyl)methanol is an organic compound with the molecular formula C12H11FO2 and a molecular weight of 206.21 g/mol . This compound is characterized by the presence of a furan ring substituted with a fluoro and methyl group, and a phenylmethanol moiety. It is used in various research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of (3-Fluoro-4-methylfuran-2-yl)(phenyl)methanol typically involves the reaction of 3-fluoro-4-methylfuran with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Analyse Chemischer Reaktionen

(3-Fluoro-4-methylfuran-2-yl)(phenyl)methanol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(3-Fluoro-4-methylfuran-2-yl)(phenyl)methanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (3-Fluoro-4-methylfuran-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

(3-Fluoro-4-methylfuran-2-yl)(phenyl)methanol can be compared with other similar compounds, such as:

    (3-Fluoro-4-methylphenyl)(furan-2-yl)methanol: This compound has a similar structure but differs in the position of the fluoro and methyl groups.

    (3-Fluoro-4-(trifluoromethyl)phenyl)methanol: This compound contains a trifluoromethyl group instead of a methyl group, which significantly alters its chemical properties and reactivity.

    (3-(4-Fluorophenyl)isoxazol-5-yl)methanol: This compound features an isoxazole ring instead of a furan ring, leading to different biological activities and applications.

Eigenschaften

Molekularformel

C12H11FO2

Molekulargewicht

206.21 g/mol

IUPAC-Name

(3-fluoro-4-methylfuran-2-yl)-phenylmethanol

InChI

InChI=1S/C12H11FO2/c1-8-7-15-12(10(8)13)11(14)9-5-3-2-4-6-9/h2-7,11,14H,1H3

InChI-Schlüssel

CBPQJYULNRRANG-UHFFFAOYSA-N

Kanonische SMILES

CC1=COC(=C1F)C(C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.